4-Methyl-5-nitro-2,3'-bipyridine
Overview
Description
4-Methyl-5-nitro-2,3’-bipyridine is a chemical compound with the molecular formula C11H9N3O2. It belongs to the bipyridine family, which consists of compounds containing two pyridine rings.
Mechanism of Action
Target of Action
Similar pyridazine-based compounds have been shown to interact with a variety of biological targets .
Mode of Action
It is known that the compound’s nitro group and the bipyridine structure may play a crucial role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21521 g/mol) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods: Industrial production of 4-Methyl-5-nitro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Iron and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens.
Major Products Formed:
Oxidation: Formation of 4-Methyl-5-amino-2,3’-bipyridine.
Reduction: Formation of 4-Methyl-5-amino-2,3’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
4-Methyl-5-nitro-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and supramolecular structures.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry.
2,3’-Bipyridine: Similar in structure but lacks the nitro and methyl groups.
Uniqueness: 4-Methyl-5-nitro-2,3’-bipyridine is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methyl-5-nitro-2-pyridin-3-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-8-5-10(9-3-2-4-12-6-9)13-7-11(8)14(15)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRKLFBOOLQJKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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